molecular formula C6H8O13Yb2 B3427298 Ytterbium oxalate hydrate CAS No. 58176-74-2

Ytterbium oxalate hydrate

Cat. No.: B3427298
CAS No.: 58176-74-2
M. Wt: 634.2 g/mol
InChI Key: ATTIVNIHURJRHE-UHFFFAOYSA-N
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Description

Ytterbium oxalate hydrate is a chemical compound with the formula Yb₂(C₂O₄)₃·xH₂O. It is the oxalate salt of ytterbium, a rare earth element. This compound is typically found in its hydrated form and is known for its applications in various scientific fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ytterbium oxalate hydrate can be synthesized by reacting an aqueous solution of ytterbium(III) chloride with a benzene solution of dimethyl oxalate . The reaction typically proceeds under controlled conditions to ensure the formation of the desired hydrate form.

Industrial Production Methods: In industrial settings, this compound is produced by similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often purified through recrystallization and other techniques to achieve the desired quality for various applications.

Chemical Reactions Analysis

Types of Reactions: Ytterbium oxalate hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Thermal Decomposition: Typically conducted at elevated temperatures to facilitate the breakdown of the oxalate to oxide.

    Acid-Base Reactions: Commonly involve the use of strong acids like hydrochloric acid to form soluble ytterbium complexes.

Major Products:

    Ytterbium Oxide: Formed through thermal decomposition.

    Ytterbium Oxalate Complexes: Formed through reactions with acids.

Mechanism of Action

The mechanism by which ytterbium oxalate hydrate exerts its effects is primarily through its ability to form complexes with other molecules. The oxalate ions can coordinate with metal ions, facilitating various chemical reactions. In biological systems, ytterbium ions can interact with proteins and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

    Yttrium Oxalate: Similar in structure but contains yttrium instead of ytterbium.

    Europium Oxalate: Another rare earth oxalate with europium as the central metal ion.

    Terbium Oxalate: Contains terbium and shares similar chemical properties.

Uniqueness of Ytterbium Oxalate Hydrate: this compound is unique due to the specific properties of ytterbium, such as its electronic configuration and reactivity. These properties make it particularly useful in applications requiring high-purity rare earth compounds.

Properties

IUPAC Name

oxalic acid;ytterbium;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.H2O.2Yb/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTIVNIHURJRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Yb].[Yb]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O13Yb2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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